N-Methyl-2,4,6-trinitroaniline
Overview
Description
N-Methyl-2,4,6-trinitroaniline, also known as N-Methylpicramide, is an organic compound with the molecular formula C7H6N4O6. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a methyl group, and the benzene ring is substituted with three nitro groups at the 2, 4, and 6 positions. This compound is known for its explosive properties and is used in various applications, including as a precursor in the synthesis of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-2,4,6-trinitroaniline can be synthesized through the nitration of N-methylaniline. The process involves the following steps:
Nitration of N-methylaniline: N-methylaniline is treated with a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out at a controlled temperature to prevent decomposition and to ensure the selective nitration at the 2, 4, and 6 positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous flow reactors may be used to ensure better control over reaction parameters and to enhance safety during the nitration process .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2,4,6-trinitroaniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups, which activate the benzene ring towards nucleophilic attack.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.
Major Products Formed
Reduction: Formation of N-methyl-2,4,6-triaminoaniline.
Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.
Oxidation: Formation of nitroso derivatives or other oxidized products.
Scientific Research Applications
N-Methyl-2,4,6-trinitroaniline has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other nitroaniline derivatives and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including its effects on cellular processes and its use in biochemical assays.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the field of cancer research due to its cytotoxic properties.
Industry: Utilized in the production of dyes, pigments, and explosives.
Mechanism of Action
The mechanism of action of N-Methyl-2,4,6-trinitroaniline involves its interaction with cellular components, leading to various biochemical effects. The nitro groups on the benzene ring are highly electron-withdrawing, making the compound reactive towards nucleophiles. This reactivity can lead to the formation of covalent bonds with cellular macromolecules, disrupting their normal function. Additionally, the compound’s ability to undergo redox reactions can generate reactive oxygen species, contributing to its cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trinitroaniline: Similar structure but without the methyl group on the nitrogen.
2,4,6-Trinitrotoluene (TNT): Similar nitro group substitution pattern but with a methyl group on the benzene ring instead of the nitrogen.
N-Methyl-2,4-dinitroaniline: Similar structure but with only two nitro groups.
Uniqueness
N-Methyl-2,4,6-trinitroaniline is unique due to the presence of both the methyl group on the nitrogen and the three nitro groups on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity towards nucleophiles and enhanced explosive characteristics compared to its analogs .
Properties
IUPAC Name |
N-methyl-2,4,6-trinitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O6/c1-8-7-5(10(14)15)2-4(9(12)13)3-6(7)11(16)17/h2-3,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYAUGJHWXGWHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00144731 | |
Record name | N-Methyl-2,4,6-trinitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00144731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1022-07-7 | |
Record name | N-Methyl-2,4,6-trinitroaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1022-07-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-2,4,6-trinitroaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001022077 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methylpicramide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227954 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Methyl-2,4,6-trinitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00144731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methyl-2,4,6-trinitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.565 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-Methyl-2,4,6-trinitroaniline | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6PNU35V9B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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